3,4-Dichlorobutanenitrile
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Overview
Description
3,4-Dichlorobutanenitrile is an organic compound with the molecular formula C₄H₅Cl₂N It is a nitrile derivative, characterized by the presence of two chlorine atoms attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobutanal with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, ensuring the complete conversion of the aldehyde to the nitrile.
Another method involves the chlorination of butanenitrile using chlorine gas in the presence of a catalyst. This process requires careful control of temperature and pressure to achieve the desired product without over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process is optimized to maximize yield and minimize by-products. Industrial reactors equipped with temperature and pressure control systems are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted butanenitriles.
Reduction: Formation of 3,4-dichlorobutylamine.
Oxidation: Formation of 3,4-dichlorobutanoic acid.
Scientific Research Applications
3,4-Dichlorobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichlorobutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloronitrobenzene: Similar in structure but contains a nitro group instead of a nitrile group.
3,4-Dichlorobutanal: The aldehyde precursor used in the synthesis of 3,4-dichlorobutanenitrile.
3,4-Dichlorobutanoic Acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and a nitrile group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
3,4-dichlorobutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2N/c5-3-4(6)1-2-7/h4H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZOQWAWMKJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021566 |
Source
|
Record name | 3,4-Dichlorobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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